2-Methoxy-4-biphenylboronic acid

Vue d'ensemble

Description

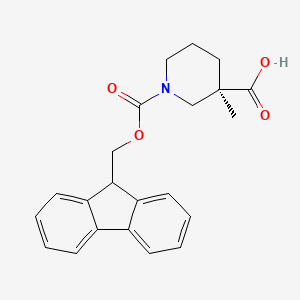

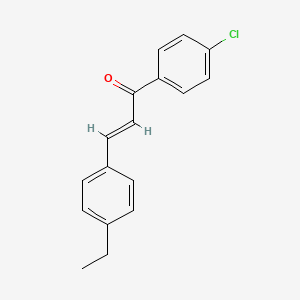

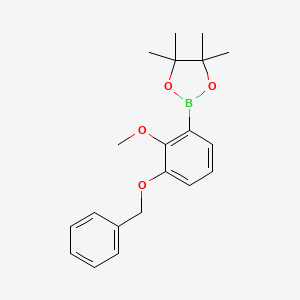

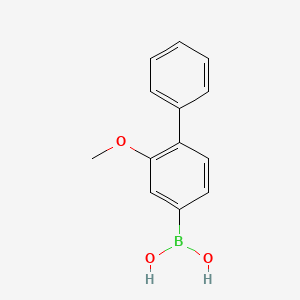

2-Methoxy-4-biphenylboronic acid is an organoboron compound . It has a molecular weight of 228.05 and a molecular formula of C13H13BO3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a biphenyl core with a methoxy group and a boronic acid group attached . The exact structure would require more detailed spectroscopic data for confirmation.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to be used in cross-coupling reactions .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- 2-Methoxy-4-biphenylboronic acid is used in Rh(III)-catalyzed annulation with activated alkenes, leading to the synthesis of fused or bridged cyclic skeletons via transmetalation-initiated C-H activation. This process has broad substrate scopes and yields up to 99% under air-tolerant conditions (Liu et al., 2021).

- It plays a role in the design and synthesis of supramolecular assemblies. Phenylboronic and 4-methoxyphenylboronic acids form assemblies with hetero N-atoms due to O–H⋯N hydrogen bonds (Pedireddi & Seethalekshmi, 2004).

Fluorescence and Optical Studies

- The fluorescence quenching of derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid is studied using steady state fluorescence measurements, providing insights into their interaction with quenchers like aniline (Geethanjali, Nagaraja, & Melavanki, 2015).

Crystal Engineering and Molecular Structure

- Research aimed at creating a monomeric structure of phenylboronic acid, including derivatives like 2-methoxyphenylboronic acid, involves the study of their crystal structures and the possibility of intramolecular hydrogen bonding (Cyrański et al., 2012).

- The enantioselective recognition of amines with atropisomeric bisphenolnaphthalene, derived from 4-methoxy-2-methylphenylboronic acid, shows potential for use as circular dichroism sensors in detecting a wide range of chiral amines (Ghosn & Wolf, 2011).

Bioorthogonal Chemistry

- 2-Formylphenylboronic acid, a related compound, reacts in neutral aqueous solution to form stable products used in bioorthogonal coupling reactions, demonstrating potential for applications in protein conjugation (Dilek et al., 2015).

Mécanisme D'action

Target of Action

2-Methoxy-4-biphenylboronic acid is a boronic acid derivative. Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices Boronic acids are known to interact with various enzymes and receptors in biological systems .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. Boronic acids, including this compound, are often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the specific targets it interacts with. In the context of Suzuki-Miyaura cross-coupling reactions, the compound plays a crucial role in the formation of new carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological ph .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of various organic compounds, depending on the specific reactants used in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acids and their esters, including this compound, is known to be influenced by pH, with the rate of reaction considerably accelerated at physiological pH .

Analyse Biochimique

Biochemical Properties

The nature of these interactions often involves the formation of reversible covalent bonds with biomolecules that contain cis-diol groups .

Cellular Effects

Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

(3-methoxy-4-phenylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c1-17-13-9-11(14(15)16)7-8-12(13)10-5-3-2-4-6-10/h2-9,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEBGCLQPCQHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C2=CC=CC=C2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201238791 | |

| Record name | Boronic acid, B-(2-methoxy[1,1′-biphenyl]-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-97-3 | |

| Record name | Boronic acid, B-(2-methoxy[1,1′-biphenyl]-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-methoxy[1,1′-biphenyl]-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.